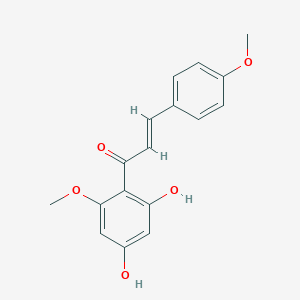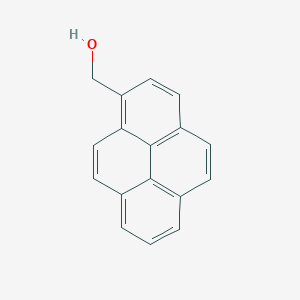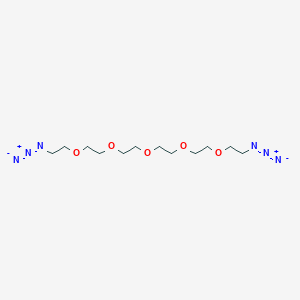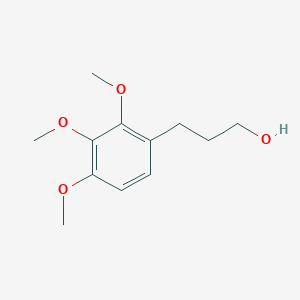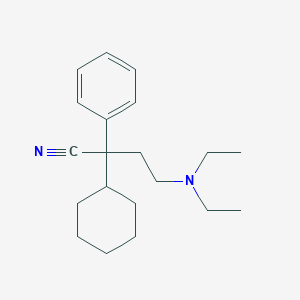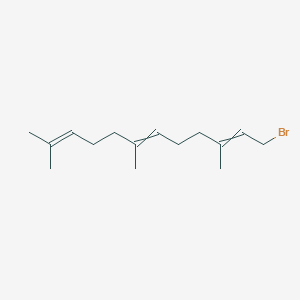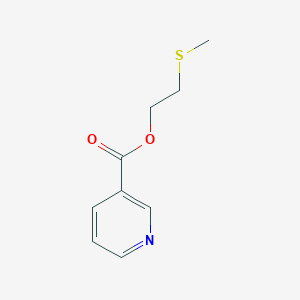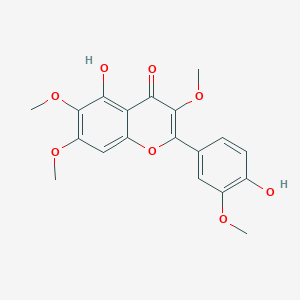
クリソスプレネチン
概要
説明
科学的研究の応用
Chrysosplenetin has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other flavonoid derivatives.
作用機序
Target of Action
Chrysosplenetin, an O-methylated flavonol compound, primarily targets the Wnt/β-catenin pathway . This pathway plays a crucial role in regulating cellular processes such as cell proliferation and differentiation . Chrysosplenetin also targets cytochrome P-450 enzymes , which are involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .
Mode of Action
Chrysosplenetin interacts with its targets to bring about significant changes. It promotes the osteoblastogenesis of bone marrow stromal cells by enhancing the expressions of target genes of the Wnt/β-catenin pathway and osteoblast-specific marker genes . Furthermore, it decreases the phosphorylation of β-catenin and promotes its nuclear translocation . In relation to cytochrome P-450 enzymes, Chrysosplenetin inhibits their activity, particularly CYP1A2 and CYP2C19 .
Biochemical Pathways
The primary biochemical pathway affected by Chrysosplenetin is the Wnt/β-catenin pathway . This pathway is crucial for bone formation and remodeling . Chrysosplenetin enhances the expressions of target genes of this pathway, leading to increased osteoblastogenesis . It also affects the enzymatic activities of cytochrome P-450 enzymes, impacting drug metabolism .
Pharmacokinetics
Chrysosplenetin has been found to impact the pharmacokinetics of other compounds, such as artemisinin . It increases the area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2) of artemisinin, while decreasing its clearance . This suggests that Chrysosplenetin may enhance the bioavailability of certain drugs .
Result of Action
The action of Chrysosplenetin results in several molecular and cellular effects. It promotes the proliferation and osteoblastogenesis of bone marrow stromal cells . In vivo studies reveal that Chrysosplenetin prevents estrogen deficiency-induced bone loss in ovariectomized mice . It also enhances the anti-malarial efficacy of artemisinin against Plasmodium berghei .
Action Environment
The action of Chrysosplenetin can be influenced by environmental factors. For instance, its effect on the pharmacokinetics of artemisinin was observed when both compounds were administered orally . The ratio between artemisinin and Chrysosplenetin also influenced the observed effects . .
生化学分析
Biochemical Properties
Chrysosplenetin has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to promote osteoblastogenesis of human-derived bone marrow stromal cells (hBMSCs) via the Wnt/β-catenin signaling pathway . This interaction involves the modulation of target genes of the Wnt/β-catenin pathway and osteoblast-specific markers .
Cellular Effects
Chrysosplenetin has demonstrated significant effects on various types of cells and cellular processes. It has been found to time-dependently promote proliferation and osteoblastogenesis of hBMSCs . Furthermore, it has been shown to prevent estrogen deficiency-induced bone loss in ovariectomized (OVX) mice .
Molecular Mechanism
The molecular mechanism of Chrysosplenetin involves its interaction with the Wnt/β-catenin signaling pathway. It enhances the expressions of target genes of this pathway and osteoblast-specific marker genes . Furthermore, it decreases the phosphorylation of β-catenin and promotes its nuclear translocation .
Temporal Effects in Laboratory Settings
In laboratory settings, Chrysosplenetin has been observed to have time-dependent effects. It promotes the proliferation and osteoblastogenesis of hBMSCs, reaching its maximal effects at a concentration of 10 μM .
Dosage Effects in Animal Models
The effects of Chrysosplenetin have been studied in animal models, particularly in relation to its anti-malarial efficacy
準備方法
Chrysosplenetin can be synthesized through several methods. One common synthetic route involves the methylation of quercetagetin, a naturally occurring flavonoid. The reaction conditions typically include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . Industrial production methods often involve extraction from plant sources followed by purification processes to obtain high-purity chrysosplenetin .
化学反応の分析
Chrysosplenetin undergoes various chemical reactions, including:
Oxidation: Chrysosplenetin can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert chrysosplenetin to its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl groups of chrysosplenetin.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkoxides. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of chrysosplenetin .
類似化合物との比較
Chrysosplenetin is similar to other O-methylated flavonoids such as:
Quercetagetin: Chrysosplenetin is the 3,6,7,3’-tetramethyl ether derivative of quercetagetin.
Casticin: Another polymethoxylated flavonoid with similar pharmacological activities.
Artemetin: Known for its anti-malarial properties, similar to chrysosplenetin.
Chrysosplenetin stands out due to its unique combination of promoting osteogenesis, inhibiting cancer metastasis, and enhancing anti-malarial efficacy .
特性
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-11-7-9(5-6-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVTYGIYKCPHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975707 | |
| Record name | Chrysosplenetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603-56-5, 69234-29-3 | |
| Record name | Chrysosplenetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chrysosplenetin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069234293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysosplenetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHRYSOSPLENETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AA5Z8PMYE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


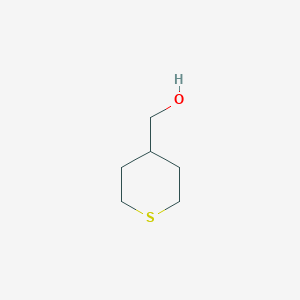
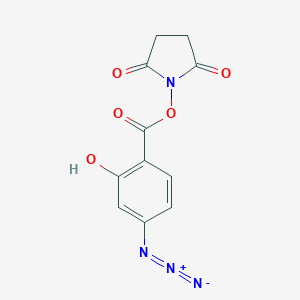

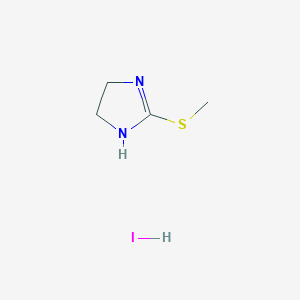
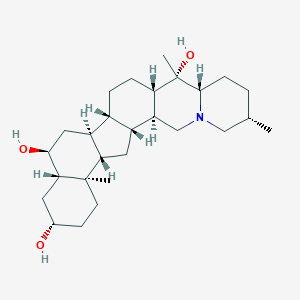
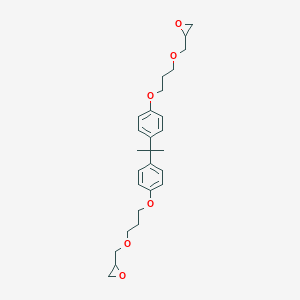
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[1-[2-(2-hydroxyethylamino)-2-oxoethyl]imidazol-2-yl]amino]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B17221.png)
